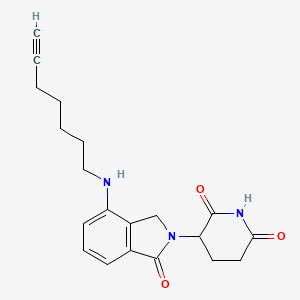
Lenalidomide-C5-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-C5-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a structural and functional analog of thalidomide, with enhanced anti-angiogenic, cytotoxic, and immunomodulatory properties. This compound is particularly notable for its application in targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs) technology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-C5-alkyne typically involves the following steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Reduction: The reduction of the nitro group using platinum group metal-free catalysts to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. Techniques such as design of experiments (DoE) are employed to optimize reaction conditions and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-C5-alkyne undergoes various chemical reactions, including:
Oxidation: Involving reagents like potassium permanganate.
Reduction: Using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon in methanol.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used in further synthetic applications .
Aplicaciones Científicas De Investigación
Lenalidomide-C5-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Integral in the development of PROTACs for targeted cancer therapy.
Industry: Utilized in the production of pharmaceuticals and research chemicals.
Mecanismo De Acción
Lenalidomide-C5-alkyne exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3 in multiple myeloma cells . The compound’s ability to recruit and degrade specific proteins makes it a powerful tool in targeted protein degradation .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory properties.
Pomalidomide: Another derivative with enhanced potency.
Lenalidomide: The base compound from which Lenalidomide-C5-alkyne is derived.
Uniqueness
This compound is unique due to its specific application in PROTAC technology, which allows for the targeted degradation of proteins that were previously considered “undruggable.” This specificity and efficiency make it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C20H23N3O3 |
|---|---|
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
3-[7-(hept-6-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-4-5-6-12-21-16-9-7-8-14-15(16)13-23(20(14)26)17-10-11-18(24)22-19(17)25/h1,7-9,17,21H,3-6,10-13H2,(H,22,24,25) |
Clave InChI |
WBHWXLSIFDEANV-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


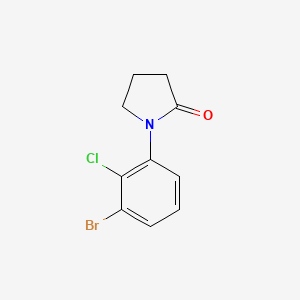
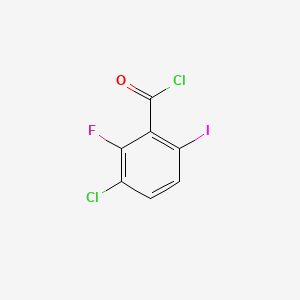
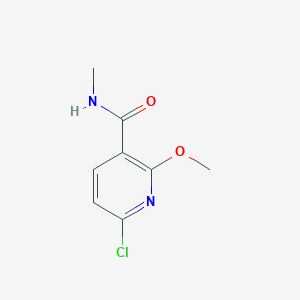
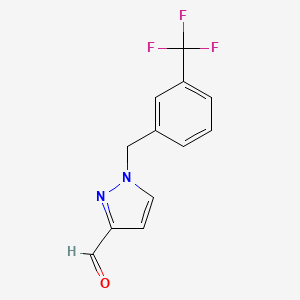
![4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14764655.png)
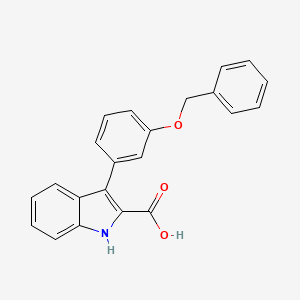
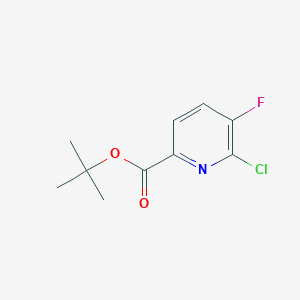
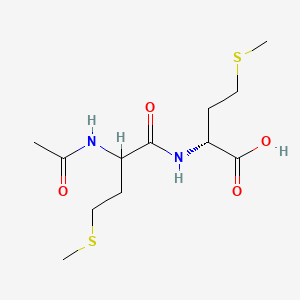
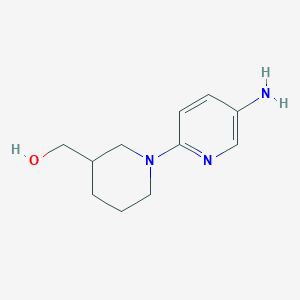
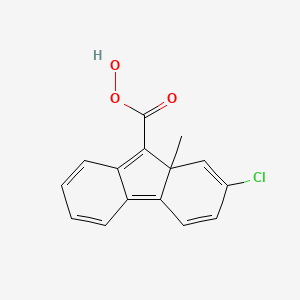
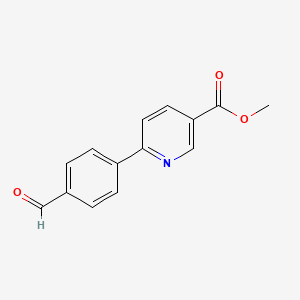
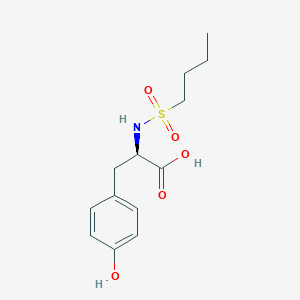
![(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate](/img/structure/B14764705.png)

